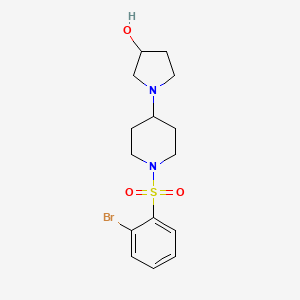

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 2-bromophenylsulfonyl group and at the 4-position with a pyrrolidin-3-ol moiety. The sulfonyl group enhances electron-withdrawing properties, while the bromine atom contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWDOXNHNQVSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenylsulfonyl Group: The bromophenylsulfonyl group is introduced via a sulfonylation reaction, where a bromophenylsulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is then formed through a cyclization reaction involving the appropriate precursors.

Final Coupling: The final step involves coupling the piperidine and pyrrolidine rings through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

Substitution: New derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological processes.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in sulfonyl-linked aromatic substituents, piperidine/pyrrolidine modifications, and stereochemistry.

Table 1: Structural Comparison of Selected Analogs

- Aromatic Substituent Impact : The 2-bromophenyl group in the target compound offers greater steric bulk and polarizability compared to the 2,6-difluorophenyl group in ’s analog. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to fluorine’s electronegativity .

- Core Modifications : Compounds in replace the pyrrolidin-3-ol with piperazine and benzenesulfonamide groups, reducing hydrogen-bonding capacity but introducing sulfamoyl functionalities .

Biological Activity

1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. The presence of the bromophenyl and sulfonyl moieties suggests significant interactions with biological targets, which can lead to various therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can be represented as follows:

The synthesis typically involves multi-step reactions starting from commercially available precursors, including bromination, coupling with piperidine, and subsequent sulfonylation. The synthetic route can be summarized in the following steps:

- Bromination : Introduction of the bromine atom onto the phenyl ring.

- Piperidine Coupling : Formation of the piperidine derivative.

- Sulfonylation : Addition of the sulfonyl group.

- Final Adjustments : Refinement to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), Ishikawa (endometrial cancer), and MDA-MB-231 (triple-negative breast cancer). The results indicate that it exhibits potent cytotoxicity , outperforming many synthesized analogues in terms of efficacy against these cell lines .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 5.0 | High |

| Ishikawa | 4.5 | High |

| MDA-MB-231 | 6.0 | Moderate |

Enzyme Inhibition

In addition to its anticancer properties, 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has been investigated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms.

| Enzyme | Inhibition (%) | Reference Compound |

|---|---|---|

| Acetylcholinesterase (AChE) | 85% | Donepezil |

| Urease | 75% | Thiourea |

The compound demonstrated strong inhibition in both cases, suggesting potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The bromophenyl group is believed to engage with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activity or receptor functions, leading to observed biological effects.

Case Studies

Several case studies have been documented that explore the effectiveness of this compound in various biological contexts:

- Study on MCF-7 Cells : A recent study reported that treatment with 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol led to significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation assays .

- Inhibition of AChE : Another investigation demonstrated that this compound significantly inhibited AChE activity in vitro, supporting its potential use as a therapeutic agent for cognitive disorders .

- Antibacterial Properties : Preliminary screening indicated moderate antibacterial activity against several strains, with further studies needed to elucidate its full spectrum of antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.